Conglomerate Crystallization Behavior: Ternary Phase Diagram Confirmation vs. Racemic Compound-Forming Analogs
The target compound crystallizes from racemic solution as a conglomerate—a physical mixture of enantiomerically pure crystals—rather than as a racemic compound. This behavior was confirmed by a fully determined ternary phase diagram (solubility-temperature-composition space) [1]. In contrast, the reduced alcohol analog paclobutrazol (CAS 76738-62-0) and most commercial triazole agrochemicals crystallize as racemic compounds, where both enantiomers co-crystallize in the same lattice. The conglomerate-forming property of the target compound enables preferential crystallization as a viable enantiomeric resolution strategy, a route that is thermodynamically inaccessible to racemic-compound-forming analogs. The CCDC deposition 969515 provides the full single-crystal X-ray structure confirming the enantiopure crystal lattice [2].
| Evidence Dimension | Crystallization mode from racemic solution |
|---|---|
| Target Compound Data | Conglomerate (spontaneous resolution into enantiopure crystal domains); ternary phase diagram experimentally determined |
| Comparator Or Baseline | Paclobutrazol (CAS 76738-62-0): crystallizes as a racemic compound (both enantiomers in the same crystal lattice) |
| Quantified Difference | Qualitative mechanistic divergence: conglomerate vs. racemic compound; allows preferential crystallization resolution pathway not available to paclobutrazol |
| Conditions | Ternary phase diagram determination (CrystEngComm 2014); single-crystal X-ray diffraction (CCDC 969515) |
Why This Matters
For enantiopure synthesis campaigns or chiral analytical method development, a conglomerate-forming intermediate can be resolved by crystallization alone, reducing process steps and cost relative to racemic-compound-forming alternatives.
- [1] Davey, R. J.; Sadiq, G.; Seaton, C. C.; Pritchard, R. G.; Coquerel, G.; Rougeot, C. Racemic Compound versus Conglomerate: Concerning the Crystal Chemistry of the Triazoylketone, 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one. CrystEngComm 2014, 16, 4377–4381. DOI: 10.1039/C4CE00615A View Source
- [2] CCDC 969515: Experimental Crystal Structure Determination of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one. Cambridge Crystallographic Data Centre, 2014. https://research.manchester.ac.uk/en/datasets/ccdc-969515-experimental-crystal-structure-determination View Source
